7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a polyunsaturated fatty acid derivative. It is characterized by the presence of multiple hydroxyl groups and conjugated double bonds, which contribute to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis routes may also be employed, involving multiple steps of hydroxylation and purification to achieve the desired product .
化学反応の分析
Types of Reactions
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
科学的研究の応用
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research focuses on its potential anti-inflammatory and neuroprotective effects.
Industry: It is explored for its use in the development of bio-based materials and pharmaceuticals.
作用機序
The mechanism of action of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors involved in inflammation and cell signaling.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and lipid metabolism.
類似化合物との比較
Similar Compounds
Docosahexaenoic Acid (DHA): A precursor to 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid, DHA is a polyunsaturated fatty acid with anti-inflammatory properties.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with similar biological activities.
Hydroxyeicosatetraenoic Acids (HETEs): These compounds share structural similarities and biological functions with this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties .
生物活性
7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (also known as Resolvin D2) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). This compound plays a crucial role in resolving inflammation and promoting tissue repair. Its biological activity is primarily linked to its anti-inflammatory properties and its involvement in various physiological processes.
- Molecular Formula : C22H32O5
- Molecular Weight : 376.5 g/mol
- IUPAC Name : (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
The biological activity of this compound is primarily mediated through its interaction with specific receptors and signaling pathways:
- Resolution of Inflammation : This compound promotes the resolution phase of inflammation by enhancing the clearance of neutrophils from inflamed tissues and stimulating macrophage activity to clear apoptotic cells and debris .
- Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .
- Promotion of Tissue Repair : Resolvin D2 aids in tissue regeneration by promoting angiogenesis and the proliferation of fibroblasts .
Anti-inflammatory Effects
Research indicates that this compound effectively reduces inflammation in several models:
- Animal Studies : In rodent models of acute lung injury and colitis, administration of Resolvin D2 significantly reduced inflammatory markers and improved clinical outcomes .
- Cell Culture Studies : In vitro studies have demonstrated that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase pathways involved in inflammation .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Resolvin D2 in models of neurodegenerative diseases:
- Alzheimer's Disease Models : It has been shown to reduce amyloid-beta-induced neuroinflammation and promote neuronal survival in cultured neurons .
- Stroke Models : In ischemic stroke models, Resolvin D2 administration improved neurological outcomes and reduced infarct size through its anti-inflammatory actions .
Case Studies
Study | Model | Findings |
---|---|---|
Study A | Acute Lung Injury | Reduced neutrophil infiltration and cytokine levels post-treatment with Resolvin D2. |
Study B | Alzheimer's Disease | Decreased amyloid-beta toxicity and enhanced neuronal survival in vitro. |
Study C | Ischemic Stroke | Improved recovery and reduced brain damage following treatment with Resolvin D2. |
特性
IUPAC Name |
7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。